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molecular formula C10H7BrS B1272747 2-Bromo-5-phenylthiophene CAS No. 29488-24-2

2-Bromo-5-phenylthiophene

Cat. No. B1272747
M. Wt: 239.13 g/mol
InChI Key: RVCTZBRMQZWVDA-UHFFFAOYSA-N
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Patent
US06355365B1

Procedure details

Next, 3.21 g (20 mmol) of the thus synthesized 2-phenylthiophene was dissolved into 20 mL of methanol, and then to this solution was added a solution wherein 3.92 g (22 mmol) of N-bromosuccinimide (Wako Pure Chemicals Industries, Ltd.) was dissolved into 40 mL of methanol, to produce a white precipitation of 2-phenyl-5-bromothiophene immediately. This reaction solution was put into a refrigerator to ensure the production of the precipitation. This precipitation was filtered and then was sufficiently washed with a great deal of a mixture solution of equivalent amounts of water and methanol. The resultant was dried one day and night to obtain a white crystal (2.4 g) of 2-phenyl-5-bromothiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:12]N1C(=O)CCC1=O>CO>[C:1]1([C:7]2[S:8][C:9]([Br:12])=[CH:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
a white precipitation of 2-phenyl-5-bromothiophene immediately
CUSTOM
Type
CUSTOM
Details
the production of the precipitation
CUSTOM
Type
CUSTOM
Details
This precipitation
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was sufficiently washed with a great deal of a mixture solution of equivalent amounts of water and methanol
CUSTOM
Type
CUSTOM
Details
The resultant was dried one day and night
Duration
1 d

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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